[2-(Benzyloxy)-3-methoxyphenyl]methanol
Description
[2-(Benzyloxy)-3-methoxyphenyl]methanol is a benzyl-protected phenolic alcohol with the molecular formula $ \text{C}{15}\text{H}{16}\text{O}{3} $. Its structure features a benzyloxy group at the 2-position, a methoxy group at the 3-position, and a hydroxymethyl (-CH$2$OH) group attached to the aromatic ring (Figure 1). Its synthesis typically involves Grignard reactions between substituted bromobenzenes and benzaldehydes, followed by sodium borohydride reduction .
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3-methoxy-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
OQIGXCSBMYVDOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(4-(benzyloxy)-3-methoxyphenyl)methanol (3a)
[4-(Benzyloxy)-3-methoxyphenyl]methanol (Positional Isomer)
1-(Benzyloxy)-2-methoxy-4-(2,2,2-trifluoroethyl)benzene (8b)
- Structure : Replaces the hydroxymethyl group with a trifluoroethyl (-CF$2$CF$3$) group.
- Synthesis: Synthesized via CuI-catalyzed deoxytrifluoromethylation of [2-(Benzyloxy)-3-methoxyphenyl]methanol, yielding 62% .
- Key Differences :
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid
2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
- Structure : Contains two aromatic rings connected via an ethylacetamide chain .
- Key Differences :
Comparative Data Table
Key Findings and Implications
- Substituent Position : The 2-benzyloxy group in the target compound vs. 4-benzyloxy in isomers significantly impacts steric and electronic profiles, altering reactivity in cross-coupling reactions .
- Functional Groups : Hydroxymethyl (-CH$2$OH) vs. carboxylic acid (-COOH) or trifluoroethyl (-CF$3$) groups dictate solubility, metabolic stability, and target-binding affinity .
- Dimerization: Bis(4-BnO-3-MeO-phenyl)methanol’s dimeric structure enables access to complex lignans but requires lower-yield synthetic steps .
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